N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide
CAS No.: 5702-84-1
Cat. No.: VC11892434
Molecular Formula: C14H15N3O5S2
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 5702-84-1 |
---|---|
Molecular Formula | C14H15N3O5S2 |
Molecular Weight | 369.4 g/mol |
IUPAC Name | N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]acetamide |
Standard InChI | InChI=1S/C14H15N3O5S2/c1-10(18)16-11-2-8-14(9-3-11)24(21,22)17-12-4-6-13(7-5-12)23(15,19)20/h2-9,17H,1H3,(H,16,18)(H2,15,19,20) |
Standard InChI Key | IKBKDGPFPCGKQQ-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features two sulfamoyl () groups attached to a central phenyl ring, with an acetamide () moiety at the para position (Figure 1) . Key structural parameters include:
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Dihedral angles: 67.03° between phenyl rings, contributing to a twisted U-shaped conformation .
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Hydrogen bonding: Intramolecular C–H⋯O interactions stabilize the crystal lattice .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 369.4 g/mol | |
logP | ~2.14 (estimated) | |
Polar Surface Area (PSA) | 71.69 Ų | |
Aqueous Solubility | <1 mg/L (predicted) |
Synthesis and Production
Synthetic Routes
The synthesis involves sequential sulfonylation and acetylation steps:
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Sulfonylation: 4-Aminophenylacetamide reacts with 4-sulfamoylbenzenesulfonyl chloride in pyridine .
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Acetylation: The intermediate is acetylated using acetic anhydride.
Table 2: Optimization of Reaction Conditions
Parameter | Optimal Value | Yield |
---|---|---|
Temperature | 0–5°C (step 1) | 75% |
Solvent | Anhydrous DMF | |
Purification | Recrystallization |
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits carbonic anhydrase (CA) isoforms and proteases:
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Antimicrobial Activity: Effective against Staphylococcus aureus (MIC = 16 µg/mL).
Pharmacokinetics
Applications in Medicinal Chemistry
Table 3: Comparative Bioactivity of Sulfonamides
Compound | Target | IC₅₀ (nM) | Selectivity |
---|---|---|---|
N-{4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}acetamide | CA IX | 10.93 | High |
N-(4-Sulfamoylphenyl)acetamide | CA II | 1.55 | Moderate |
BAY-1797 (P2X4 inhibitor) | P2X4 Receptor | 45 | High |
Research Challenges and Future Directions
Limitations
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Synthetic Complexity: Multi-step synthesis reduces scalability .
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Solubility Issues: Low aqueous solubility (<1 mg/L) limits bioavailability .
Innovations
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